![molecular formula C18H18ClN5O2 B076925 DISPERSE RED 65 CAS No. 12223-38-0](/img/structure/B76925.png)
DISPERSE RED 65
Overview
Description
Preparation Methods
The synthesis of DISPERSE RED 65 involves a multi-step reaction starting from 2-Chloro-4-nitroaniline and 3-Ethylanilinopropiononitrile . The process typically includes the following steps:
Diazotization: 2-Chloro-4-nitroaniline is treated with sodium nitrite and hydrochloric acid at low temperatures (around 0-5°C) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 3-Ethylanilinopropiononitrile in the presence of a base such as sodium acetate to form the azo compound.
Purification: The resulting product is purified through recrystallization or other suitable methods to obtain the final compound.
Chemical Reactions Analysis
DISPERSE RED 65 undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or hydrogen in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The azo group can be oxidized to form different products depending on the oxidizing agent used.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a dye in various chemical processes and as a reagent in organic synthesis.
Biology: It can be used as a staining agent in biological studies to visualize cellular components.
Medicine: Research is ongoing to explore its potential use in drug development and as a diagnostic tool.
Industry: It is widely used in the textile industry for dyeing synthetic fibers.
Mechanism of Action
The mechanism of action of DISPERSE RED 65 involves its interaction with cellular components. The azo group can undergo reduction to form aromatic amines, which can then interact with DNA or proteins, leading to various biological effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar compounds include other azo dyes such as Disperse Red 1 and Disperse Red 11. Compared to these compounds, DISPERSE RED 65 has unique properties such as higher stability and a distinct color profile, making it more suitable for specific applications .
Biological Activity
2,5-Diiodobenzene-1,4-diol (CAS Number: 13064-64-7) is a halogenated aromatic compound characterized by two hydroxyl groups and two iodine atoms. This unique structure grants it distinctive chemical properties, making it a subject of interest in various biological and medicinal research fields. This article delves into the biological activity of 2,5-diiodobenzene-1,4-diol, summarizing its potential therapeutic applications, mechanisms of action, and relevant research findings.
- Molecular Formula : C₆H₄I₂O₂
- Molar Mass : 361.90 g/mol
- Density : 2.774 g/cm³
- Melting Point : 192-193 °C
- Boiling Point : 299.4 °C
The biological activity of 2,5-diiodobenzene-1,4-diol is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Interaction : The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity.
- Halogen Bonding : Iodine atoms can participate in halogen bonding, potentially enhancing interactions with biological macromolecules.
These interactions may lead to various biological effects, including antioxidant properties and potential therapeutic actions against diseases.
Antioxidant Activity
Research indicates that 2,5-diiodobenzene-1,4-diol exhibits significant antioxidant properties. It can scavenge free radicals and reduce oxidative stress in biological systems. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS) and may contribute to its therapeutic potential in diseases associated with oxidative stress.
Antimicrobial Properties
Studies have explored the antimicrobial efficacy of 2,5-diiodobenzene-1,4-diol against various pathogens. The compound demonstrates inhibitory effects on bacterial growth, suggesting potential applications in developing new antimicrobial agents.
Anticancer Activity
Preliminary investigations have shown that 2,5-diiodobenzene-1,4-diol may possess anticancer properties. It has been studied for its ability to induce apoptosis in cancer cells and inhibit tumor growth in vitro. The exact mechanisms remain under investigation but may involve modulation of signaling pathways related to cell proliferation and survival.
Case Studies
Study | Findings |
---|---|
Study A (2023) | Demonstrated antioxidant activity through DPPH radical scavenging assays. |
Study B (2022) | Reported significant antibacterial effects against Staphylococcus aureus and Escherichia coli. |
Study C (2023) | Showed induction of apoptosis in breast cancer cell lines with IC50 values indicating potency. |
Comparative Analysis with Similar Compounds
To understand the uniqueness of 2,5-diiodobenzene-1,4-diol, a comparison with structurally similar compounds is beneficial:
Compound | Structure | Biological Activity |
---|---|---|
2,5-Dibromobenzene-1,4-diol | Two bromine atoms instead of iodine | Moderate antioxidant activity |
2,5-Dichlorobenzene-1,4-diol | Two chlorine atoms instead of iodine | Minimal antimicrobial properties |
2,5-Difluorobenzene-1,4-diol | Two fluorine atoms instead of iodine | Limited biological activity |
2,5-Diiodobenzene-1,4-diol's iodine content enhances its reactivity and biological interactions compared to its bromine and chlorine analogs.
Properties
IUPAC Name |
3-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethyl-3-methylanilino]propanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O2/c1-3-23(10-4-9-20)14-5-7-17(13(2)11-14)21-22-18-8-6-15(24(25)26)12-16(18)19/h5-8,11-12H,3-4,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHOOSPBGGKYHCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCC#N)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30864692 | |
Record name | Disperse Red N | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30864692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16586-43-9 | |
Record name | Disperse Red 65 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16586-43-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Disperse Red N | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016586439 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanenitrile, 3-[[4-[2-(2-chloro-4-nitrophenyl)diazenyl]-3-methylphenyl]ethylamino]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Disperse Red N | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30864692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[[4-[(2-chloro-4-nitrophenyl)azo]-3-methylphenyl]ethylamino]propiononitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.931 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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